In Vitro Cytotoxicity of 2-(4-Methoxypiperidine-1-carbonyl)pyrazine in HeLa and MCF-7 Cancer Cell Lines
2-(4-Methoxypiperidine-1-carbonyl)pyrazine demonstrates cytotoxic activity against human cancer cell lines. While direct head-to-head data against specific analogs is not available, its potency can be contextualized within its chemical class. The compound shows an IC₅₀ of 15.8 µM in HeLa cells and 22.3 µM in MCF-7 cells, determined via MTT assay . This level of activity is characteristic of this specific piperidinyl-pyrazine scaffold and serves as a baseline for SAR exploration. In comparison, many in-class pyrazine derivatives lacking the 4-methoxypiperidine substitution are reported to be inactive or significantly less potent in similar assays, underscoring the importance of this specific functional group for this cytotoxic phenotype .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | HeLa: 15.8 µM; MCF-7: 22.3 µM |
| Comparator Or Baseline | Unsubstituted or differently substituted piperidinyl-pyrazine analogs (Class Baseline) |
| Quantified Difference | Not quantifiable as a direct fold-change; activity is observed for the target compound while many class members are inactive. |
| Conditions | MTT assay in HeLa and MCF-7 cell lines |
Why This Matters
This data provides a specific cytotoxic potency benchmark for this exact compound, which is essential for its use as a reference standard or for SAR expansion in medicinal chemistry programs targeting these cancer cell lines.
